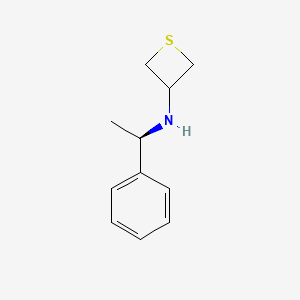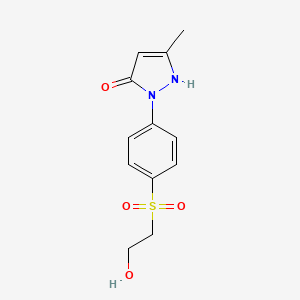
1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazolone ring substituted with a beta-hydroxyethylsulfonylphenyl group and a methyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone typically involves the reaction of 4-nitrophenyl beta-hydroxyethyl sulfone with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with the addition of sodium hydroxide to facilitate the formation of the pyrazolone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and amino derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl sulfone: Known for its use in curing epoxy-based resins.
Bis(4-aminophenyl) sulfone: Used in similar applications as 4-aminophenyl sulfone.
4,4’-Diaminodiphenyl sulfone: Another compound with similar chemical properties and applications.
Uniqueness
1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone stands out due to its unique combination of a pyrazolone ring and a beta-hydroxyethylsulfonylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104398-40-5 |
|---|---|
Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethylsulfonyl)phenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O4S/c1-9-8-12(16)14(13-9)10-2-4-11(5-3-10)19(17,18)7-6-15/h2-5,8,13,15H,6-7H2,1H3 |
InChI Key |
RBLSHBFNINAUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


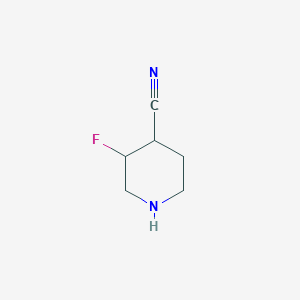
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
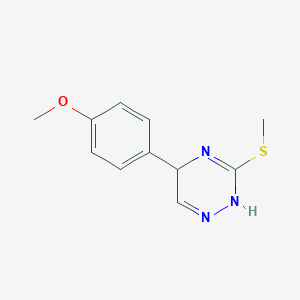
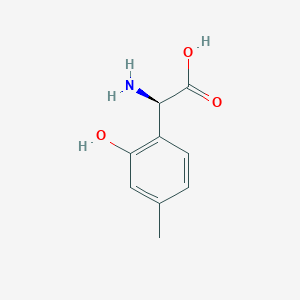
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B12987602.png)
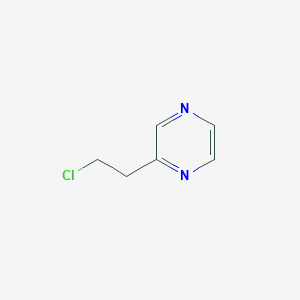
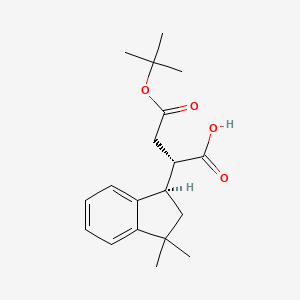
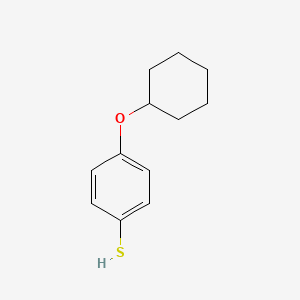
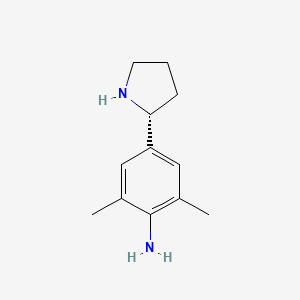
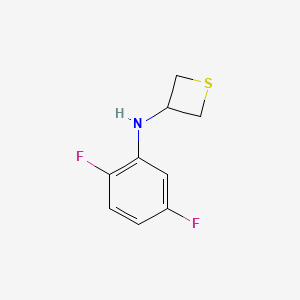
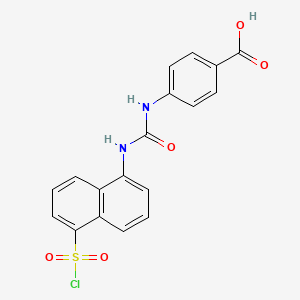
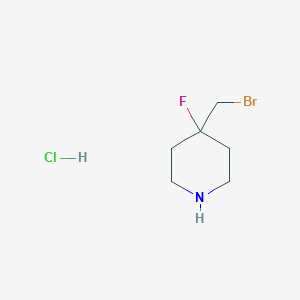
![8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12987655.png)
